4-(2,5-Difluorobenzyloxy)benzaldehyde
Description
4-(2,5-Difluorobenzyloxy)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with a 2,5-difluorobenzyloxy group. The compound’s structure combines the electron-withdrawing effects of fluorine atoms with the steric bulk of the benzyloxy moiety. This dual functionality influences its physicochemical properties, such as solubility, reactivity, and intermolecular interactions.
Properties
IUPAC Name |
4-[(2,5-difluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-3-6-14(16)11(7-12)9-18-13-4-1-10(8-17)2-5-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZGPWVOCWQMAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Difluorobenzyloxy)benzaldehyde typically involves the reaction of 2,5-difluorobenzyl alcohol with 4-hydroxybenzaldehyde. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the benzyl alcohol is replaced by the aldehyde group of the hydroxybenzaldehyde .
Industrial Production Methods
While specific industrial production methods for 4-(2,5-Difluorobenzyloxy)benzaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Difluorobenzyloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-(2,5-Difluorobenzyloxy)benzoic acid.
Reduction: 4-(2,5-Difluorobenzyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Organic Chemistry
4-(2,5-Difluorobenzyloxy)benzaldehyde serves as a versatile building block in organic synthesis. It is often used in the synthesis of more complex molecules due to its reactive aldehyde group and the presence of fluorine atoms, which can influence the electronic properties of the resulting compounds.
Synthetic Applications
- Building Block for Pharmaceuticals : The compound is employed in the synthesis of various pharmaceutical intermediates. For instance, it can be utilized to create derivatives with enhanced biological activity due to the strategic placement of fluorine atoms, which can improve metabolic stability and bioavailability .
- Functionalization Reactions : The aldehyde functionality allows for subsequent reactions such as reduction to alcohols or condensation reactions to form more complex structures .
Medicinal Chemistry
The unique structure of 4-(2,5-Difluorobenzyloxy)benzaldehyde has led to its investigation in medicinal chemistry, particularly in developing new therapeutic agents.
Case Studies
- Antimycobacterial Activity : Research has indicated that derivatives synthesized from this compound exhibit promising antimycobacterial properties. For example, N-(4-(benzyloxy)benzyl)-4-aminoquinolines derived from this compound showed minimum inhibitory concentration (MIC) values comparable to established tuberculosis treatments.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 4-(2,5-Difluorobenzyloxy)benzaldehyde Derivative A | Antimycobacterial | 0.5 |
| 4-(2,5-Difluorobenzyloxy)benzaldehyde Derivative B | Antimycobacterial | 1.0 |
- PPARα Agonism : A study highlighted the development of analogs based on this compound that demonstrated potent peroxisome proliferator-activated receptor alpha (PPARα) agonism. These analogs showed efficacy in reducing retinal vascular leakage in diabetic models, suggesting potential applications in treating diabetic retinopathy .
Material Science
In addition to its applications in organic synthesis and medicinal chemistry, 4-(2,5-Difluorobenzyloxy)benzaldehyde is also explored for material science applications.
Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance their properties. The introduction of fluorinated groups can improve thermal stability and chemical resistance, making it suitable for high-performance materials.
Mechanism of Action
The mechanism of action of 4-(2,5-Difluorobenzyloxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorine atoms can also influence the compound’s reactivity and interactions due to their electronegativity and ability to participate in hydrogen bonding .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares key structural features, electronic effects, and applications of 4-(2,5-Difluorobenzyloxy)benzaldehyde with structurally related benzaldehyde derivatives:
Key Observations
Electronic Effects: Fluorine substituents impart electron-withdrawing effects, reducing electron density at the aldehyde group. However, the benzyloxy group in 4-(2,5-Difluorobenzyloxy)benzaldehyde introduces steric hindrance, which may slow nucleophilic additions compared to smaller substituents (e.g., hydroxy or methoxy groups) .
Solubility and Lipophilicity: The benzyloxy group increases lipophilicity compared to hydroxy or methoxy analogs, reducing aqueous solubility but improving membrane permeability. For example, 4-(2,5-Difluorobenzyloxy)benzaldehyde is likely less polar than 2,5-Difluoro-4-hydroxybenzaldehyde .
Reactivity in Synthesis: Fluorinated benzaldehydes are frequently used in condensations (e.g., Knoevenagel, Schiff base formation). The target compound’s benzyloxy group may reduce reaction rates compared to less bulky derivatives (e.g., 4-(Difluoromethoxy)-3-methoxybenzaldehyde) due to steric effects . Brominated derivatives (e.g., 4-Benzyloxy-3,5-dibromo-benzaldehyde) are more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the lability of C–Br bonds .
Biological and Industrial Applications :
- Fluorinated benzaldehydes are common intermediates in drug discovery (e.g., anticonvulsants, kinase inhibitors). The target compound’s stability and lipophilicity make it suitable for bioactive molecule synthesis .
- Brominated analogs are utilized in materials science (e.g., covalent organic frameworks, photocatalysts) due to their ability to participate in halogen bonding and photoredox processes .
Biological Activity
4-(2,5-Difluorobenzyloxy)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, anticancer, and other pharmacological effects. The compound's structure-activity relationship (SAR) is also discussed, highlighting the influence of its substituents on biological efficacy.
Chemical Structure
The chemical structure of 4-(2,5-Difluorobenzyloxy)benzaldehyde can be represented as follows:
Biological Activity Overview
The biological activity of 4-(2,5-Difluorobenzyloxy)benzaldehyde has been explored in various studies, revealing its potential as an antibacterial and anticancer agent.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, a related compound showed effective inhibition against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 mg/L . While specific data for 4-(2,5-Difluorobenzyloxy)benzaldehyde is limited, its structural analogs suggest a potential for similar activity.
Anticancer Properties
Research indicates that benzaldehyde derivatives can exhibit antitumor effects. A study on related compounds reported submicromolar activity against cancer cell lines with selectivity for certain pathways, particularly involving PPARα agonism . The presence of electron-withdrawing groups like fluorine enhances the compound's interaction with biological targets, potentially increasing its anticancer efficacy.
Structure-Activity Relationship (SAR)
The SAR of benzaldehyde derivatives indicates that the position and nature of substituents significantly influence biological activity. For example:
- Electron-withdrawing groups (e.g., -F) typically enhance potency by stabilizing reactive intermediates.
- Hydrophobic substituents improve membrane permeability, facilitating better cellular uptake.
Table 1 summarizes the biological activities of various benzaldehyde derivatives:
| Compound | Structure | MIC (mg/L) | Activity Type |
|---|---|---|---|
| 4-F | 4-F | 16 | Antibacterial |
| 4-u | 4-u | <50 | Anticancer |
| 4a | 4a | >200 | Pan-inhibitor |
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial effects of various substituted benzaldehydes against S. aureus. The results indicated that compounds with fluorine substitutions had improved MIC values compared to their non-fluorinated counterparts .
- Anticancer Activity : Another investigation focused on the PPARα selectivity of benzaldehyde derivatives, revealing that certain modifications led to enhanced selectivity and reduced toxicity in in vivo models . This suggests that 4-(2,5-Difluorobenzyloxy)benzaldehyde may also exhibit favorable pharmacokinetic properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
